(E)-N,N-dimethyl-N'-[7-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide
Description
(E)-N,N-Dimethyl-N'-[7-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide is a triazolopyrimidine derivative characterized by a pyridin-2-yl substituent at position 7 and a dimethylmethanimidamide group at position 2 in the (E)-configuration. Triazolopyrimidines are heterocyclic compounds with broad applications in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, and anti-inflammatory agents .
Properties
IUPAC Name |
N,N-dimethyl-N'-(7-pyridin-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7/c1-19(2)9-16-12-17-13-15-8-6-11(20(13)18-12)10-5-3-4-7-14-10/h3-9H,1-2H3/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGFOMUSGSENTQ-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NN2C(=CC=NC2=N1)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=NN2C(=CC=NC2=N1)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N,N-dimethyl-N'-[7-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide is a notable member of the triazolo-pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a triazolo-pyrimidine core that is known for its ability to interact with various biological targets.
Mechanisms of Biological Activity
Research indicates that compounds within the triazolo-pyrimidine class exhibit significant biological activity through several mechanisms:
- Inhibition of Kinases : Triazolo-pyrimidines have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. For example, derivatives have demonstrated low micromolar IC50 values against CDK-2, suggesting potential applications in cancer therapy .
- Antimicrobial Properties : Some studies have highlighted the antimicrobial effects of triazolo-pyrimidines against various bacterial strains and fungi. The presence of the pyridine moiety enhances the compound's ability to penetrate microbial membranes .
- Antiviral Activity : The compound has also been evaluated for its antiviral properties. Research indicates that modifications to the triazole ring can lead to enhanced activity against viral infections by interfering with viral replication processes .
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
| Activity | Target | IC50 Value | Reference |
|---|---|---|---|
| CDK Inhibition | CDK-2 | Low μM | |
| Antimicrobial | Various Bacteria | Varies by strain | |
| Antiviral | Viral Replication | Varies |
Case Studies
Several studies have investigated the biological activity of similar compounds in the triazolo-pyrimidine family:
- Cancer Treatment : A study focusing on a related triazolo-pyrimidine derivative showed significant inhibition of tumor growth in xenograft models, demonstrating its potential as an anticancer agent. The mechanism involved targeting specific CDKs and disrupting cell cycle progression .
- Antibacterial Efficacy : A derivative was tested against multidrug-resistant strains of tuberculosis (MDR-TB) and showed promising results in vitro, indicating that modifications to the triazole ring could enhance its efficacy against resistant pathogens .
- Viral Inhibition : Another investigation revealed that a closely related compound effectively inhibited the replication of influenza virus in cell culture models, suggesting a pathway for developing antiviral therapies based on this scaffold .
Comparison with Similar Compounds
Table 1: Substituent Effects at Position 7
Substituent Variations at Position 2
The dimethylmethanimidamide group at position 2 is compared to amines, benzyl, and styryl groups:
- Benzylamines (7n–7q) : Chlorobenzyl or methylbenzyl groups in increase steric bulk, which may hinder binding in compact active sites but improve selectivity .
- Naphthylamine () : The naphthalen-2-yl group in 5-Methyl-N-(2-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine enhances aromatic stacking but reduces solubility .
Table 2: Substituent Effects at Position 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
